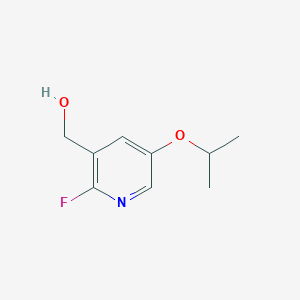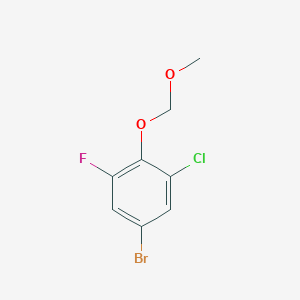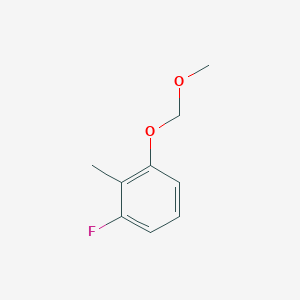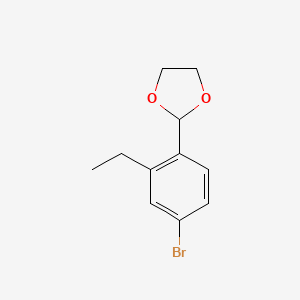
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane (BEPD) is an organic compound that has been studied for its potential applications in scientific research. This compound has been synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. BEPD has been shown to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
科学研究应用
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has also been used as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
作用机制
The mechanism of action of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. It is thought to inhibit these enzymes by binding to them and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane have not yet been fully studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
实验室实验的优点和局限性
The use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to the use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane. It is not very soluble in aqueous solutions, making it difficult to use in certain types of experiments. Additionally, it is not very stable in organic solvents, making it difficult to use in certain types of experiments.
未来方向
There are a number of potential future directions for 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop more efficient methods for synthesizing 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane. Additionally, research could be conducted to explore the potential applications of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in various fields, such as medicine and agriculture. Finally, research could be conducted to explore the potential toxicity of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane and to develop methods for reducing its toxicity.
合成方法
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is usually complete within one hour. The product is then isolated by filtration and recrystallized from ethanol.
属性
IUPAC Name |
2-(4-bromo-2-ethylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-7-9(12)3-4-10(8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAKPBAMPCZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

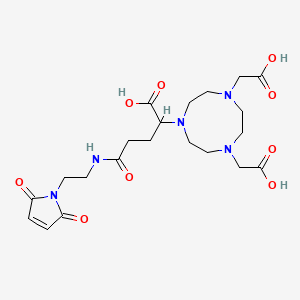
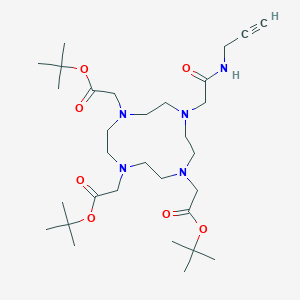

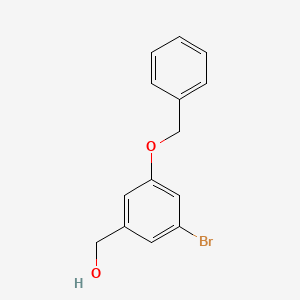
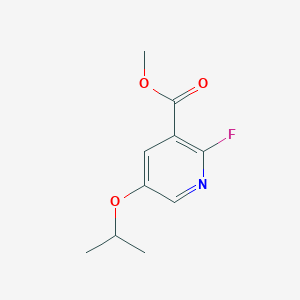
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)

